![molecular formula C14H16N2O2 B1419148 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 163814-56-0](/img/structure/B1419148.png)
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation .Applications De Recherche Scientifique
Tautomerism and Structural Analysis
- The compound demonstrates annular tautomerism and structural uniqueness, as observed in NH-pyrazoles. Such compounds, especially those with a phenol residue, form complex hydrogen-bonded structures in crystals (Cornago et al., 2009).
Synthetic Applications and Reactions
- It serves as an intermediate in the synthesis of secondary amines via direct reductive amination, highlighting its utility in creating biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).
- The compound can undergo formylation to produce 4-formyl derivatives, important in chemical syntheses (Attaryan et al., 2006).
Biological and Antimicrobial Properties
- Derivatives of this compound show promising in vitro antimicrobial activities and antioxidant properties, making it significant in medical and pharmaceutical research (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
- Novel compounds synthesized from it have shown anti-microbial properties and potential as agents against bacterial and fungal strains (Prasath et al., 2015).
Molecular Conformation and Hydrogen Bonding
- It forms complex hydrogen-bonded framework structures in derivatives, contributing to the understanding of molecular conformations and interactions (Asma et al., 2018).
Synthesis and Crystallography
- The compound is involved in the synthesis of other pyrazole derivatives, useful in crystallographic studies to understand molecular structures (Xu & Shi, 2011).
- It is used in the preparation of various heterocyclic compounds, demonstrating its versatility in synthetic chemistry (Khalifa, Nossier, & Al-Omar, 2017).
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives have diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.
Mode of Action
It is known that pyrazole derivatives can bind with high affinity to multiple receptors , which could potentially alter the function of these targets and lead to various biological effects. The presence of the methoxyphenyl and carbaldehyde groups may also influence the compound’s interactions with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it is likely that this compound could influence multiple pathways, depending on its specific targets.
Pharmacokinetics
In silico absorption, distribution, metabolism, and excretion (adme) analysis of similar compounds has been performed to determine some physicochemical, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties of the molecule .
Result of Action
Given the diverse biological activities associated with pyrazole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level, depending on its specific targets and the context in which it is used.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-14(9-17)11(2)16(15-10)8-12-4-6-13(18-3)7-5-12/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTAXJHLUMWNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419065.png)
![N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B1419066.png)
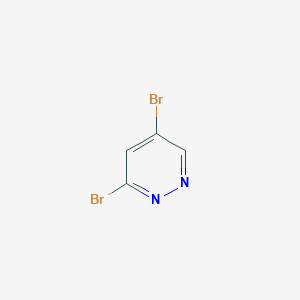
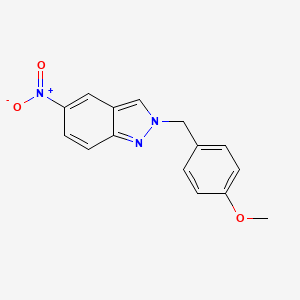
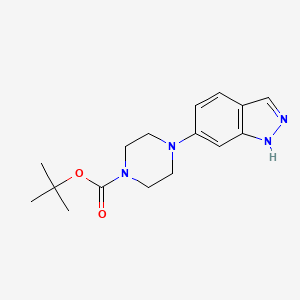



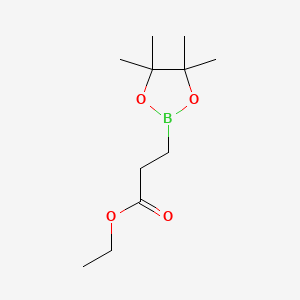

![2-[4-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419083.png)
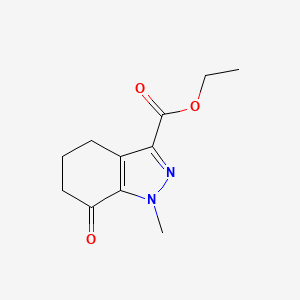
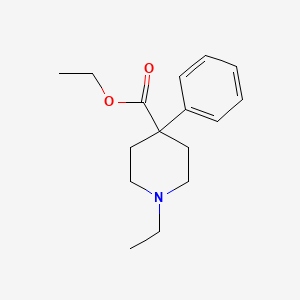
![5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1419088.png)